N-(3-fluoro-4-methylsulfinylphenyl)acetamide
Description
N-(3-fluoro-4-methylsulfinylphenyl)acetamide is a synthetic organic compound characterized by the presence of a fluorine atom, a methylsulfinyl group, and an acetamide moiety attached to a phenyl ring
Properties
IUPAC Name |
N-(3-fluoro-4-methylsulfinylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c1-6(12)11-7-3-4-9(14(2)13)8(10)5-7/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQENPNABJYOOEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)S(=O)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylsulfinylphenyl)acetamide typically involves the reaction of 3-fluoro-4-methylsulfinylaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Material: 3-fluoro-4-methylsulfinylaniline.
Reagent: Acetic anhydride.
Reaction Conditions: The reaction is conducted in the presence of a base, such as pyridine, at a temperature of around 0-5°C to prevent side reactions.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylsulfinylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-fluoro-4-methylsulfinylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs with antimicrobial or anticancer properties.
Biology: The compound is used in studies to understand its effects on biological systems, including its interaction with enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Industry: The compound is used as an intermediate in the synthesis of other complex molecules, contributing to the development of new industrial processes.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylsulfinylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Florfenicol: A broad-spectrum antibiotic with a similar structural motif, used primarily in veterinary medicine.
Linezolid: An antibiotic used to treat serious bacterial infections, sharing structural similarities with N-(3-fluoro-4-methylsulfinylphenyl)acetamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom and methylsulfinyl group contribute to its stability and reactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
